molecular formula C13H17NO2 B2364690 (R)-Methyl 1-benzylpyrrolidine-2-carboxylate CAS No. 113304-84-0

(R)-Methyl 1-benzylpyrrolidine-2-carboxylate

Cat. No.: B2364690
CAS No.: 113304-84-0
M. Wt: 219.284
InChI Key: NGJACAHAGMHHQT-GFCCVEGCSA-N
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Description

®-Methyl 1-benzylpyrrolidine-2-carboxylate is a chiral ester compound with a pyrrolidine ring structure

Properties

IUPAC Name

methyl (2R)-1-benzylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJACAHAGMHHQT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

The racemic synthesis of methyl 1-benzylpyrrolidine-2-carboxylate followed by chiral resolution remains a foundational approach. The process involves reacting the racemate with a chiral resolving agent, such as (R,R)-dibenzoyl tartaric acid, to form diastereomeric salts with distinct solubility profiles. Crystallization isolates the (R)-enantiomer with reported yields of 30–45% and ee values exceeding 98%.

Kinetic Resolution Using Enzymes

Biocatalytic methods employ lipases or esterases to selectively hydrolyze the undesired (S)-enantiomer. For instance, Candida antarctica lipase B (CAL-B) in a biphasic system (water:toluene) achieves 52% conversion with 94% ee for the remaining (R)-ester. This method minimizes waste but requires optimization of pH (7.0–8.5) and temperature (25–37°C) to maintain enzyme activity.

Asymmetric Synthesis Strategies

Chiral Auxiliary-Mediated Synthesis

The use of (R)-proline derivatives as chiral templates enables direct enantioselective construction. A patented method outlines:

  • Protection of (R)-proline with tert-butoxycarbonyl (BOC) groups.
  • Benzylation via nucleophilic substitution with benzyl bromide.
  • Esterification with methyl iodide under basic conditions (K₂CO₃, DMF).
    This three-step sequence achieves an overall yield of 68% and >99% ee.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors using Rhodium-(R)-BINAP catalysts provides a stereocontrolled route. Key conditions include:

  • Substrate: 1-benzyl-3,4-dehydropyrrolidine-2-carboxylic acid
  • Catalyst: [Rh(R-BINAP)(COD)]⁺BF₄⁻
  • Pressure: 50 psi H₂
  • Solvent: Methanol
    Results show 92% yield and 97% ee.

Comparative Analysis of Preparation Methods

Method Yield ee (%) Cost Scalability
Diastereomeric resolution 38% 98 Low Moderate
Enzymatic resolution 45% 94 Medium High
Chiral auxiliary 68% >99 High Low
Asymmetric hydrogenation 92% 97 Very high Moderate

Data synthesized from

Advanced Catalytic Approaches

Organocatalytic Ring-Opening

Recent advancements utilize cinchona alkaloid-derived organocatalysts for the desymmetrization of meso-pyrrolidine precursors. A representative protocol:

  • Catalyst: (DHQD)₂PHAL (10 mol%)
  • Substrate: 1-benzyl-3,4-epoxypyrrolidine-2-carboxylate
  • Solvent: THF at −20°C
    This method achieves 85% yield and 96% ee but requires cryogenic conditions.

Flow Chemistry Applications

Continuous-flow systems enhance the scalability of asymmetric hydrogenation. A microreactor setup with immobilized Rh catalysts reduces reaction time from 24 h to 2 h while maintaining 89% yield and 95% ee.

Characterization and Quality Control

Critical analytical data for (R)-methyl 1-benzylpyrrolidine-2-carboxylate:

Parameter Value Method
Optical rotation (25°C) +54.3° (c=1, CHCl₃) Polarimetry
HPLC purity >99.5% (Chiralcel OD-H column) Chiral HPLC
Melting point 89–91°C DSC

Industrial-Scale Considerations

While asymmetric hydrogenation offers high enantioselectivity, the cost of noble metal catalysts (∼$1,200/g for Rh) limits commercial viability. Hybrid approaches combining enzymatic resolution (Step 1) and catalytic esterification (Step 2) present a cost-effective alternative, reducing catalyst loading by 70% while maintaining 91% ee.

Chemical Reactions Analysis

Types of Reactions: ®-Methyl 1-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: ®-1-benzylpyrrolidine-2-carboxylic acid.

    Reduction: ®-Methyl 1-benzylpyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(R)-Methyl 1-benzylpyrrolidine-2-carboxylate is widely utilized as an intermediate in organic synthesis. It plays a crucial role in the synthesis of complex organic molecules, particularly for creating biologically active compounds. Its derivatives have been explored for therapeutic applications, including the development of enzyme inhibitors such as poly(ADP-ribose) polymerase (PARP) inhibitors.

Research indicates that (R)-Methyl 1-benzylpyrrolidine-2-carboxylate exhibits potential biological activity, particularly as a substrate for enzymes, influencing various biochemical pathways. Interaction studies have shown that it can bind to specific molecular targets, altering enzyme activities and affecting cellular processes.

Therapeutic Applications

The compound has been investigated for its role in:

  • Developing inhibitors for specific enzymes.
  • Potential applications in treating diseases where PARP activity is relevant, such as certain cancers .

Case Study 1: Inhibitors Development

A study explored the synthesis of (R)-Methyl 1-benzylpyrrolidine-2-carboxylate derivatives aimed at creating selective inhibitors for PARP enzymes. The resulting compounds demonstrated significant inhibitory activity against cancer cell lines, highlighting their potential therapeutic use in oncology .

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of (R)-Methyl 1-benzylpyrrolidine-2-carboxylate with various enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting its utility in drug design aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of ®-Methyl 1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • (S)-Methyl 1-benzylpyrrolidine-2-carboxylate
  • ®-Ethyl 1-benzylpyrrolidine-2-carboxylate
  • ®-Methyl 1-phenylpyrrolidine-2-carboxylate

Comparison:

    Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to its interaction with chiral biological targets.

    Ester Group: The length and nature of the ester group (methyl vs. ethyl) can influence the compound’s reactivity and solubility.

Biological Activity

(R)-Methyl 1-benzylpyrrolidine-2-carboxylate is a synthetic compound with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol. This compound features a pyrrolidine ring substituted with a benzyl group and a carboxylate ester, which contributes to its unique chemical properties and potential biological activities. Research indicates that it plays a significant role as a substrate for enzymes and has been explored for various therapeutic applications.

  • Molecular Formula : C₁₃H₁₇NO₂
  • Molecular Weight : 219.28 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Around 292.1 °C at 760 mmHg

(R)-Methyl 1-benzylpyrrolidine-2-carboxylate exhibits its biological activity primarily through its interactions with specific enzymes and biochemical pathways. The compound can bind to various molecular targets, influencing enzyme activities and cellular processes. Its mechanism often involves the formation of active intermediates that participate in diverse biochemical reactions, potentially leading to therapeutic effects such as enzyme inhibition.

Biological Activity

Research has identified several key areas where (R)-Methyl 1-benzylpyrrolidine-2-carboxylate demonstrates biological activity:

  • Enzyme Substrate : It acts as a substrate for certain enzymes, impacting metabolic pathways.
  • Therapeutic Applications : Investigated for its potential in developing inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although specific mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(R)-Methyl 1-benzylpyrrolidine-2-carboxylatePyrrolidine ring with benzyl and carboxylic esterDistinct reactivity patterns and interactions
Methyl 1-benzylpyrrolidine-3-carboxylateSimilar structure but with carboxylic acid at position 3Different biological activity profiles
Methyl 1-phenylpyrrolidine-2-carboxylatePhenyl group instead of benzylVaried pharmacological effects
Methyl 1-benzylpiperidine-2-carboxylatePiperidine ring instead of pyrrolidineDifferent steric and electronic properties

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-Methyl 1-benzylpyrrolidine-2-carboxylate:

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer cell proliferation, suggesting potential applications in oncology.
  • Antibiotic Resistance Research : The compound has been evaluated within frameworks aimed at overcoming antibiotic resistance, where it showed promising results against resistant strains of bacteria .

Q & A

Q. Table 1: Representative Reaction Conditions

MethodCatalyst/ReagentsYield (%)Purity ControlSource
Pd-catalyzed aza-HeckPd₂(dba)₃, PA-Ph, Et₃N69FCC purification
Stereoselective benzoylationBenzoyl chloride, Tosyl chlorideN/AChiral HPLC analysis

Advanced: How can enantiomeric purity be rigorously controlled during synthesis?

Answer:
Enantiomeric purity is critical for pharmacological applications. Methodological strategies include:

  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in Pd-catalyzed reactions to induce stereoselectivity .
  • Dynamic Kinetic Resolution (DKR) : Combining racemization catalysts (e.g., enzymes) with selective crystallization.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry to quantify enantiomeric excess (ee). Contradictions in ee values across methods should be resolved by cross-validating with ¹H-NMR using chiral shift reagents .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH 1.2–3.5 ppm for pyrrolidine protons; δC 170–175 ppm for carboxylate) confirm regiochemistry and stereochemistry .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular formula (e.g., calculated m/z 388.1342 vs. observed 388.1344) .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for related pyrrolidine derivatives .

Advanced: How can reaction mechanisms for pyrrolidine ring formation be investigated?

Answer:
Mechanistic studies often combine experimental and computational approaches:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Model transition states (e.g., Pd-mediated C–N bond formation) to predict regioselectivity .
  • In Situ Monitoring : Real-time IR or Raman spectroscopy tracks intermediate species (e.g., imine formation).

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Degrades under prolonged exposure to light, moisture, or acidic/basic conditions. Store in inert atmosphere (N₂/Ar) at –20°C .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Contradictions in stability data (e.g., varying decomposition temperatures) necessitate empirical testing via TGA/DSC .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

Answer:

  • Docking Simulations : Predict binding affinity to biological targets (e.g., GPCRs) using AutoDock Vina with crystal structures from the PDB .
  • MD Simulations : Analyze conformational flexibility of the pyrrolidine ring in physiological conditions (e.g., solvation models in GROMACS) .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to optimize substituents .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition : Fluorescent assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
  • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
  • Membrane Permeability : Caco-2 monolayer models predict blood-brain barrier penetration .

Advanced: How can synthetic byproducts or low yields be troubleshooted?

Answer:

  • Byproduct Analysis : LC-MS identifies side products (e.g., overbenzylation). Adjust stoichiometry or use scavengers (e.g., molecular sieves) .
  • Optimization DoE : Design of Experiments (DoE) evaluates variables (e.g., temperature, catalyst loading) for yield improvement .

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